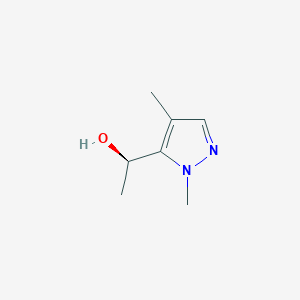

(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(2,4-dimethylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-4-8-9(3)7(5)6(2)10/h4,6,10H,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKXWHLXMMJIU-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1)C)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227899-29-6 | |

| Record name | (1R)-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted at the 2 and 4 positions with methyl groups, which influences its biological activity. The synthesis typically involves the reaction of 2,4-dimethylpyrazole with an appropriate alcohol under acidic or basic conditions.

Antimicrobial Properties

Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups, such as methyl substituents on the pyrazole ring, has been correlated with enhanced antibacterial properties.

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| Related Pyrazole Derivative | E. coli | 16 |

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. For example, thiosemicarbazone derivatives containing pyrazole rings have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole ring significantly affect biological activity. The introduction of additional functional groups can enhance potency or selectivity against specific targets. For instance:

- Methyl Substituents : Increase lipophilicity and improve membrane penetration.

- Hydroxyl Groups : Enhance hydrogen bonding interactions with biological targets.

Case Study 1: Antibacterial Screening

In a systematic evaluation of various pyrazole derivatives, including this compound, a series of compounds were tested against a panel of ESKAPE pathogens. Results indicated that certain structural modifications led to improved inhibitory concentrations against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting the importance of SAR in developing potent antimicrobial agents .

Case Study 2: Anticancer Activity

A study focusing on thiosemicarbazones derived from pyrazoles reported significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Such findings underscore the potential therapeutic applications of this compound in oncology.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

(1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol has been explored as a potential scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against various diseases. Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound could serve as a lead compound in developing new therapeutic agents.

Toxicological Studies

In toxicological evaluations, compounds structurally related to this compound have shown promising safety profiles for food and beverage applications. For instance, studies on other pyrazole derivatives indicated low mutagenic potential and rapid metabolism in vivo, which are critical factors for assessing the safety of new compounds intended for human consumption .

Agricultural Applications

Pesticide Development

There is ongoing research into the use of this compound as an active ingredient in pesticides. Its efficacy against certain pests has been tested, with preliminary results indicating that it may inhibit growth or reproduction in target species. This application is particularly relevant given the increasing demand for environmentally friendly agricultural solutions .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 2,4-dimethylpyrazole with chiral alcohol precursors under controlled conditions to achieve the desired stereochemistry. Various methods have been optimized for industrial production, including continuous flow reactors that enhance yield and purity .

Reactivity and Interactions

The unique stereochemistry of this compound influences its reactivity and interactions with biological systems. Comparative studies with enantiomers have shown significant differences in biological activity, highlighting the importance of stereochemistry in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1R)-1-(2,4-Dimethylpyrazol-3-yl)ethanol and related compounds from the literature:

Key Observations :

Structural Differences :

- Pyrazole vs. Tetrazole : The replacement of pyrazole with tetrazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting target affinity (e.g., mGluR5 antagonism).

- Substituent Effects : 2,4-Dimethyl groups on pyrazole (target compound) may enhance lipophilicity compared to unsubstituted analogs, influencing pharmacokinetics.

Synthetic Routes: The AstraZeneca process for tetrazole derivatives employs stereoselective steps (e.g., enzymatic resolution), suggesting similar strategies could apply to the target compound. Pyrazole-indanone hybrids are synthesized via Claisen-Schmidt condensation, a method adaptable to pyrazole-alcohol derivatives with aldehyde intermediates.

Biological Relevance: Chiral ethanol moieties (common in ) are often critical for enantioselective interactions with biological targets (e.g., receptors, enzymes). Pyrazole-based hybrids () demonstrate broad bioactivity, implying the target compound may serve as a scaffold for drug discovery.

Research Findings and Data Gaps

- Stereochemical Purity: The (R)-configuration of the target compound’s ethanol group is likely essential for activity, as seen in related tetrazole derivatives . No data on enantiomeric excess or resolution methods are provided in the evidence.

- Thermodynamic Properties : Pyrazole derivatives (e.g., melting points 175–176°C in ) suggest moderate stability, but solubility and logP values for the target compound remain uncharacterized.

- Biological Data: While aryl pyrazole-indanone hybrids show IC50 values in the µM range against cancer cells , the target compound’s pharmacological profile requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.